5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
The compound 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is an intricate molecule with significant potential applications in medicinal and industrial chemistry. Its complex structure suggests it could interact with various biological targets, providing a rich area for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of 5-fluoropyridin-2-yl, which is then reacted with a methylpyrrolidine derivative to form a core pyrrolidine structure.
Sulfonylation: : The next step involves the sulfonylation of this intermediate with sulfonyl chloride under controlled conditions.
Final Assembly: : The final step is the cyclization reaction to form the benzoxazol-2-one structure, which is a critical part of the compound. This requires specific catalysts and heating protocols to ensure efficient ring closure.
Industrial Production Methods
On an industrial scale, these steps would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone.
Reduction: : Reduction reactions might involve hydride donors such as sodium borohydride.
Substitution: : Nucleophilic substitution can occur, particularly at the pyridine and benzoxazol rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, ozone, or potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium methoxide, organolithium reagents.
Major Products
Scientific Research Applications
Chemistry
The compound's unique structure makes it valuable for studying mechanisms of sulfonylation and cyclization reactions, providing insights into the synthesis of other heterocyclic compounds.
Biology
In biological research, this compound could be used to probe the interactions with various enzymes and receptors, particularly those involved in sulfonyl transfer and ring-closure activities.
Medicine
Potential medical applications include development as a therapeutic agent, particularly for conditions where the modulation of pyrrolidine and benzoxazole pathways is beneficial. This might include anti-inflammatory, anti-cancer, or anti-infective therapies.
Industry
In the industrial sector, the compound could serve as an intermediate in the production of more complex molecules, contributing to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism by which 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves the interaction with specific molecular targets. The fluoropyridinyl moiety might interact with nucleotide-binding sites, while the sulfonyl group could form covalent bonds with protein residues. This multi-faceted mechanism suggests potential pathways involving enzyme inhibition, receptor modulation, and signal transduction interference.
Comparison with Similar Compounds
Similar Compounds
5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazole: : Similar structure without the dihydro modification.
5-[(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: : Fluorine replaced with chlorine.
5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: : Pyrrolidine replaced with piperidine.
Uniqueness
What sets 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one apart from similar compounds is its specific combination of functional groups that may confer unique pharmacokinetic and pharmacodynamic properties, making it a prime candidate for further exploration in drug development.
And there you have it! Detailed enough for you?
Properties
IUPAC Name |
5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O5S/c1-21-15-8-14(3-4-16(15)27-18(21)23)28(24,25)22-7-6-12(10-22)11-26-17-5-2-13(19)9-20-17/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYRYFICUDJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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